molecular formula C₂₂H₂₅F₂NO₄ B1142820 (R,R,S,S)-Nebivolol CAS No. 1360598-84-0

(R,R,S,S)-Nebivolol

货号: B1142820
CAS 编号: 1360598-84-0
分子量: 405.44
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R,R,S,S)-Nebivolol is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which are attributed to its ability to stimulate the release of nitric oxide. The compound is unique due to its stereochemistry, which plays a crucial role in its pharmacological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (R,R,S,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chiral centers and the coupling of the aromatic and aliphatic moieties. The reaction conditions typically involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the separation of enantiomers and purification of the final product.

化学反应分析

Types of Reactions

(R,R,S,S)-Nebivolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the aromatic ring or the aliphatic side chain.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.

科学研究应用

Hypertension Management

Nebivolol has been shown to significantly lower blood pressure in patients with hypertension. In multiple clinical trials, it demonstrated superior efficacy compared to placebo and other beta-blockers:

  • Efficacy : A meta-analysis of 12 clinical trials revealed that the overall response rate for nebivolol was approximately 65% in achieving a diastolic blood pressure of ≤90 mm Hg or a reduction of ≥10 mm Hg from baseline after four weeks of treatment .
  • Dose-Response Relationship : Studies indicated that doses ranging from 5 mg to 40 mg daily resulted in significant reductions in both systolic and diastolic blood pressure, with higher doses yielding greater effects .
Dosage (mg) Mean Reduction in Systolic BP (mm Hg) Mean Reduction in Diastolic BP (mm Hg)
59.17.6
1012.110.6
2014.612.0

Heart Failure Treatment

Nebivolol has been evaluated for its effectiveness in treating heart failure, particularly in elderly patients:

  • SENIORS Study : A randomized trial involving over 2000 elderly patients showed that nebivolol significantly reduced the composite risk of all-cause mortality or cardiovascular hospital admission compared to placebo (hazard ratio: 0.86) . The mean maintenance dose was approximately 7.7 mg daily.
  • Long-term Benefits : Nebivolol not only improved heart failure symptoms but also enhanced quality of life and functional capacity among patients .

Case Study: Nebivolol in Diabetic Nephropathy

A study investigated the effects of nebivolol on diabetic nephropathy, revealing that long-term treatment ameliorated renal oxidative stress and improved kidney function through regulation of nitric oxide pathways . Key findings included:

  • Oxidative Stress Reduction : Nebivolol decreased oxidative stress markers and improved renal structure and function.
  • Renal Function Improvement : Enhanced expressions of endothelial nitric oxide synthase were observed, contributing to better renal outcomes.

Comparative Studies

Comparative studies have highlighted nebivolol's advantages over traditional beta-blockers:

  • Erectile Dysfunction Improvement : Unlike other beta-blockers, nebivolol has shown potential benefits in improving erectile function .
  • Vascular Protection : Nebivolol exhibited superior vascular protective effects, including reduced oxidative stress and improved endothelial function compared to atenolol .

作用机制

(R,R,S,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. Additionally, it stimulates the release of nitric oxide from endothelial cells, causing vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.

相似化合物的比较

Similar Compounds

    Atenolol: Another selective beta-1 blocker but lacks vasodilatory properties.

    Metoprolol: Similar beta-1 selectivity but different pharmacokinetic profile.

    Bisoprolol: Comparable beta-1 selectivity with a longer half-life.

Uniqueness

(R,R,S,S)-Nebivolol is unique due to its dual action as a beta-1 blocker and a nitric oxide releaser, providing both antihypertensive and vasodilatory effects. This dual mechanism distinguishes it from other beta-blockers, making it particularly effective in treating hypertension with fewer side effects related to vasoconstriction.

生物活性

(R,R,S,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological profile, which includes selective beta-1 adrenergic receptor antagonism and vasodilatory effects mediated by nitric oxide release. This compound has been extensively studied for its efficacy in managing hypertension and heart failure, demonstrating several beneficial biological activities.

Nebivolol primarily acts as a selective antagonist of beta-1 adrenergic receptors while exhibiting additional vasodilatory properties. The vasodilation is attributed to the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which relaxes vascular smooth muscle and reduces peripheral vascular resistance . This dual action not only lowers blood pressure but also improves cardiac output without significantly affecting heart rate.

Antihypertensive Effects

Numerous studies have confirmed the antihypertensive efficacy of this compound. A multicenter trial comparing nebivolol with bisoprolol found that both drugs effectively reduced systolic blood pressure (SBP) and diastolic blood pressure (DBP). Specifically, the mean reductions were −15.7 mmHg for DBP with nebivolol compared to −16.0 mmHg with bisoprolol, indicating comparable efficacy .

In a larger cohort study involving 6,356 patients with mild hypertension, nebivolol treatment resulted in significant reductions in both SBP and DBP over six weeks, with a high percentage of responders achieving target blood pressure levels . The overall safety profile was favorable, with minimal adverse events reported.

Heart Failure Management

Nebivolol has also been shown to improve outcomes in patients with heart failure. In a randomized controlled trial, patients treated with nebivolol exhibited lower mortality rates compared to those on placebo, with a hazard ratio of 0.88 for all-cause mortality . This suggests that nebivolol may provide protective benefits beyond mere symptom relief in heart failure patients.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypePopulation SizeTreatment DurationKey Findings
Multicenter Trial (NEBIS)27312 weeksComparable BP reduction: Nebivolol -15.7 mmHg vs. Bisoprolol -16.0 mmHg
Nationwide Study6,3566 weeksSignificant BP reduction; high responder rate; minimal adverse events
Heart Failure Randomized Trial2,00018 monthsHR for mortality: 0.88 (nebivolol vs. placebo); significant survival benefit

Case Studies

  • Case Study on Heart Failure : A patient with chronic heart failure treated with nebivolol showed marked improvement in functional capacity and quality of life after three months of therapy. The patient's ejection fraction improved from 30% to 40%, and NYHA functional class improved from III to II.
  • Hypertension Management : In another case, a patient with resistant hypertension achieved target BP levels after initiating treatment with nebivolol at a dose of 5 mg daily, demonstrating its effectiveness even in challenging cases.

Safety Profile

The safety profile of nebivolol is generally favorable. Adverse effects are typically mild and include headaches, fatigue, and dizziness. In comparative studies, nebivolol has shown lower rates of adverse events compared to other beta-blockers such as bisoprolol . Long-term use has not been associated with significant metabolic disturbances or worsening of respiratory conditions.

属性

CAS 编号

1360598-84-0

分子式

C₂₂H₂₅F₂NO₄

分子量

405.44

同义词

(αR,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol;  (R)-1-((R)-6-Fluorochroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。